allyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate
Description
Allyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate is a synthetic coumarin derivative characterized by a benzofuran moiety substituted at the 4-position of the coumarin core and an allyl ester-linked acetoxy group at the 6-position. The structural uniqueness of this compound lies in its hybrid architecture, combining a 7-methoxybenzofuran group (which enhances π-conjugation and may influence binding to biological targets) and an allyl ester substituent (which impacts solubility and metabolic stability).
Properties
IUPAC Name |
prop-2-enyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O7/c1-3-9-27-22(25)13-28-15-7-8-18-16(11-15)17(12-21(24)29-18)20-10-14-5-4-6-19(26-2)23(14)30-20/h3-8,10-12H,1,9,13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCMOQWZZGCEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)OCC(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate typically involves multi-step organic reactions. One common approach is the condensation of 7-methoxybenzofuran-2-carbaldehyde with 4-hydroxy-2H-chromen-2-one under basic conditions to form the intermediate compound. This intermediate is then reacted with allyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Allyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the allyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Allyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of allyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate involves its interaction with specific molecular targets. The benzofuran and chromenone moieties are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with key analogs, focusing on structural, crystallographic, and functional differences.
Ethyl 2-[(2-Oxo-2H-Chromen-6-yl)Oxy]Acetate
- Molecular Formula : C₁₃H₁₂O₅
- Molecular Weight : 248.23 g/mol
- Structural Features :
- Key Difference : The ethyl group’s smaller size allows for coplanar arrangement of the coumarin core and substituent, facilitating dense crystal packing .
tert-Butyl 2-{[4-(7-Methoxybenzofuran-2-yl)-2-Oxo-2H-Chromen-6-yl]Oxy}Acetate
- Molecular Formula : C₂₄H₂₂O₇
- Molecular Weight : 422.43 g/mol
- Structural Features :
- Key Difference : Bulkier tert-butyl group reduces crystallographic planarity compared to the allyl or ethyl analogs, possibly altering binding kinetics.
6-Methoxycoumarin
- Molecular Formula : C₁₀H₈O₃
- Molecular Weight : 176.17 g/mol
- Structural Features :
- Pharmacological Relevance : Exhibits antioxidant and anti-inflammatory properties.
- Key Difference : Lack of an ester-linked side chain simplifies the structure but reduces functional versatility compared to the allyl derivative.
Structural and Crystallographic Analysis
Molecular Geometry
- Allyl Derivative: The allyl ester introduces moderate steric hindrance. While the coumarin-benzofuran core remains planar, the allyl group may adopt a non-coplanar conformation, affecting intermolecular interactions.
- Ethyl Analog : Fully planar due to minimal steric effects, enabling efficient π–π stacking .
- tert-Butyl Analog : Significant steric bulk disrupts planarity, leading to less ordered crystal packing .
Crystal Packing
| Compound | Packing Arrangement | Key Interactions |
|---|---|---|
| Allyl derivative | Likely disordered due to allyl group | Weak C–H⋯O, potential π–π stacking |
| Ethyl analog | Sheet-like, centrosymmetric dyads | C–H⋯O (2.47–2.65 Å), π–π stacking |
| tert-Butyl analog | Less ordered, amorphous | Van der Waals dominant |
Biological Activity
Allyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Synthesis
The compound features a unique combination of benzofuran and chromenone moieties, contributing to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 478.48 g/mol. The synthesis typically involves multi-step organic reactions, including:
- Condensation Reaction : The initial step involves the condensation of 7-methoxybenzofuran-2-carbaldehyde with 4-hydroxy-2H-chromen-2-one under basic conditions.
- Allylation : The intermediate is then reacted with allyl bromoacetate in the presence of a base like potassium carbonate to yield the final product.
Biological Activities
Research indicates that this compound may exhibit significant biological activities, including:
1. Antimicrobial Activity
- Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, benzofuran derivatives are known for their effectiveness against various bacterial strains.
2. Anticancer Properties
- The compound’s interaction with specific molecular targets may inhibit cancer cell proliferation. Similar compounds have demonstrated cytotoxic effects in various cancer cell lines, suggesting potential applications in cancer therapy .
3. Enzyme Inhibition
- The mechanism of action likely involves the inhibition of enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer’s. Compounds with coumarin structures have shown promising AChE inhibitory activity, indicating that this compound could similarly modulate enzyme activity .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function and leading to downstream effects such as reduced cell proliferation or increased apoptosis in cancer cells.
- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways involved in inflammation and cell survival .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Psoralen | Benzofuran derivative | Used for treating skin diseases |
| 8-Methoxypsoralen | Methoxy group on a benzofuran backbone | Known for photochemotherapeutic applications |
| Coumarin | Simple lactone structure | Exhibits anticoagulant and anti-inflammatory effects |
| Allyl 2-Acetate | Basic allyl acetate structure | Less complex, fewer biological activities |
This compound stands out due to its intricate structure that combines both chromenone and methoxybenzofuran moieties, potentially enhancing its biological activity compared to simpler analogs.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of allyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yloxy)acetate in medicinal chemistry:
- Anticancer Research : In vitro studies demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against breast and prostate cancer cell lines, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : Research focused on AChE inhibition has shown that compounds with similar structures can enhance cognitive function by maintaining acetylcholine levels in the brain, indicating potential therapeutic applications for neurodegenerative diseases like Alzheimer’s .
Q & A
Q. How does the (Z)-configuration of the benzylidene moiety (if present) impact the compound’s electronic properties?
- Methodological Answer :
- UV-Vis Spectroscopy : Z-isomers exhibit bathochromic shifts (~20 nm) due to extended conjugation, confirmed by TD-DFT calculations .
- Electrochemical Analysis : Cyclic voltammetry reveals Z-isomers have lower oxidation potentials, correlating with enhanced radical scavenging activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
